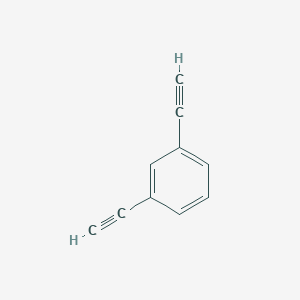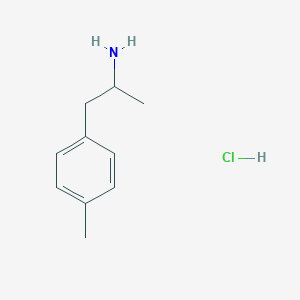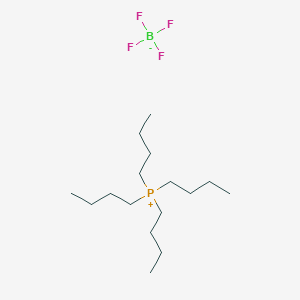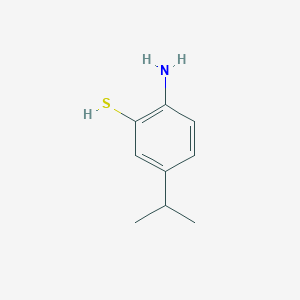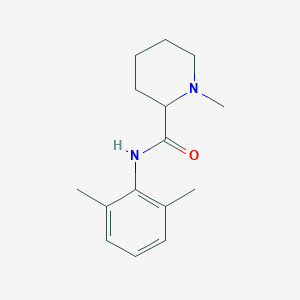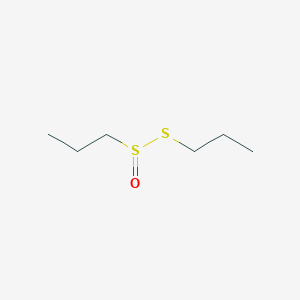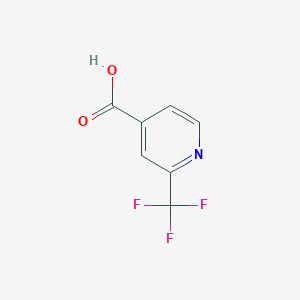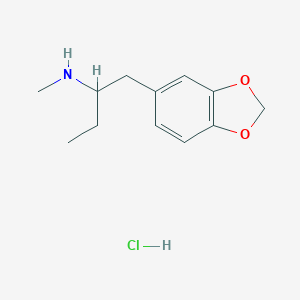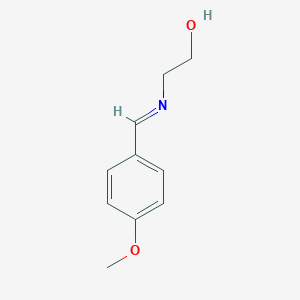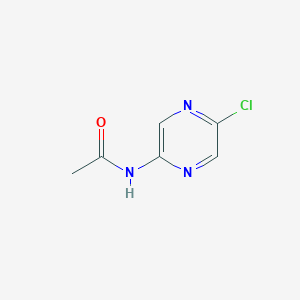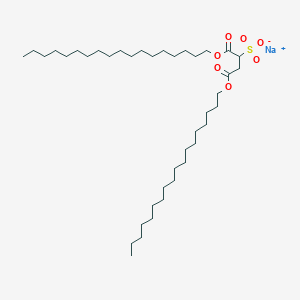
Sodium 1,4-dioctadecyl sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,4-dioctadecyl sulphonatosuccinate, also known as AOT, is a synthetic surfactant that has been extensively studied for its unique properties. AOT is commonly used in various scientific research applications due to its ability to form stable micelles in aqueous solutions.
作用機序
The mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate is based on its ability to form micelles in aqueous solutions. Micelles are formed when the hydrophobic tails of the surfactant molecules cluster together, while the hydrophilic heads remain in contact with the aqueous solution. This arrangement allows hydrophobic compounds to be solubilized within the micelle core, which increases their solubility and bioavailability.
生化学的および生理学的効果
Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have minimal toxicity and is considered safe for use in scientific research applications. It has been extensively studied for its effects on various biological systems, including the respiratory, cardiovascular, and nervous systems. Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
実験室実験の利点と制限
Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate also has a high solubilization capacity, which makes it an efficient choice for solubilizing compounds in small volumes. However, Sodium 1,4-dioctadecyl sulphonatosuccinate has some limitations for use in lab experiments. It can be difficult to remove from samples, which may interfere with downstream analysis. Additionally, Sodium 1,4-dioctadecyl sulphonatosuccinate can be sensitive to changes in pH and temperature, which may affect its stability and solubilization capacity.
将来の方向性
There are several future directions for further research on Sodium 1,4-dioctadecyl sulphonatosuccinate. One area of interest is the development of new synthesis methods that can produce Sodium 1,4-dioctadecyl sulphonatosuccinate with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its effects on various biological systems. Finally, there is potential for the use of Sodium 1,4-dioctadecyl sulphonatosuccinate in various industrial applications, including the development of new drug delivery systems and the solubilization of hydrophobic compounds in the food and cosmetic industries.
Conclusion:
In conclusion, Sodium 1,4-dioctadecyl sulphonatosuccinate is a synthetic surfactant that has been extensively studied for its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments, including its high solubilization capacity and cost-effectiveness. However, Sodium 1,4-dioctadecyl sulphonatosuccinate also has some limitations, including its sensitivity to changes in pH and temperature. Further research is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its potential applications in various industries.
合成法
Sodium 1,4-dioctadecyl sulphonatosuccinate is synthesized by reacting octadecylamine with maleic anhydride in the presence of sodium bisulfite. This reaction produces the sodium salt of 1,4-dioctadecyl sulphonatosuccinate, which is Sodium 1,4-dioctadecyl sulphonatosuccinate. The synthesis process can be further optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentration.
科学的研究の応用
Sodium 1,4-dioctadecyl sulphonatosuccinate has been extensively used in various scientific research applications due to its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has been used to study the behavior of surfactants in micellar systems, as well as to investigate the properties of various compounds such as proteins, enzymes, and DNA.
特性
CAS番号 |
10027-28-8 |
|---|---|
製品名 |
Sodium 1,4-dioctadecyl sulphonatosuccinate |
分子式 |
C40H77NaO7S |
分子量 |
725.1 g/mol |
IUPAC名 |
sodium;1,4-dioctadecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H78O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44,45);/q;+1/p-1 |
InChIキー |
MNUUUYJEIIJTKT-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
10027-28-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



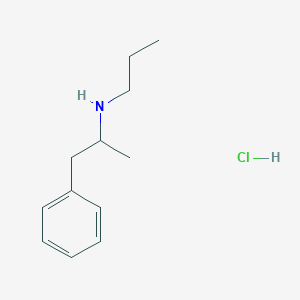
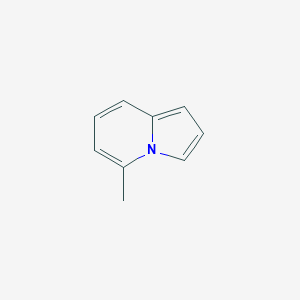
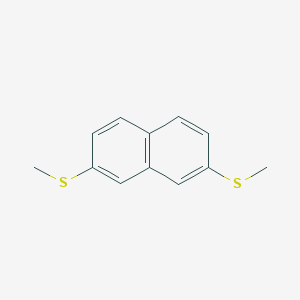
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
